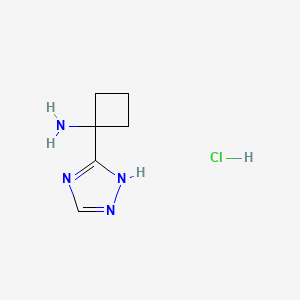
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride” is an organic compound . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . The compound is characterized by the presence of a cyclobutane ring attached to a 1,2,4-triazole ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves molecular hybridization . This approach integrates the essential features of inhibitors acting on enzymes of the shikimate pathway . The flexibility of the alicyclic ring of reported dehydroquinase (DHQ) inhibitors and the triazole ring are key features in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclobutane ring attached to a 1,2,4-triazole ring . The InChI code for this compound isInChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 174.63 . It appears as a powder and should be stored at room temperature .Scientific Research Applications
Synthesis and Derivative Applications
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride derivatives have been synthesized through various methods, demonstrating their significance in organic synthesis and potential applications in creating biologically active compounds. Skvorcova et al. (2017) discussed the intramolecular amination of nonclassical cyclopropylmethyl cation leading to cyclobutane derivatives, highlighting the process's high diastereoselectivity and the transformation of these derivatives into N-Boc-protected amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017). Guo et al. (2021) described a metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, emphasizing the environmental friendliness and broad substrate scope of this approach (Guo et al., 2021).
Catalytic Applications
The use of this compound derivatives in catalysis has been explored, especially in the context of CuH-catalyzed hydroamination of strained trisubstituted alkenes. Feng et al. (2019) provided insights into the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, demonstrating the enhanced reactivity of strained alkenes in hydrocupration steps and highlighting the method's diastereo- and enantioselectivity (Feng, Hao, Liu, & Buchwald, 2019).
Corrosion Inhibition
Triazole derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties. Chaitra et al. (2015) studied the efficiency of triazole Schiff bases as corrosion inhibitors on mild steel, providing a comprehensive evaluation of their thermodynamic, electrochemical, and quantum chemical parameters (Chaitra, Mohana, & Tandon, 2015).
Photophysical Properties
The synthesis of 1H-1,2,4-triazol-3-amines and their photophysical properties have also been a subject of research. Guo et al. (2021) highlighted the advantages of their synthesis method, such as mild reaction conditions and the exploration of fluorescence and aggregation-induced emission properties, suggesting potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4h-1,2,4-triazol-3-yl cycloalkanols, have been found to inhibit enzymes of the shikimate pathway, such as dehydroquinase and shikimate kinase . These enzymes play a crucial role in the biosynthesis of aromatic amino acids in bacteria and plants .
Mode of Action
It’s known that 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular functions and potentially inducing cytotoxic effects .
Biochemical Pathways
Given its potential inhibition of enzymes in the shikimate pathway , it could affect the biosynthesis of aromatic amino acids in bacteria and plants, leading to downstream effects on protein synthesis and metabolic processes.
Result of Action
1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting that the compound could induce cellular changes leading to cytotoxic effects .
properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPHEECOYZFYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747257.png)
![4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2747258.png)
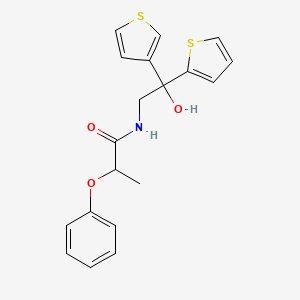
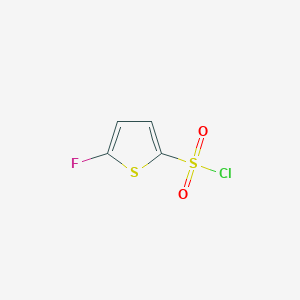
![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)

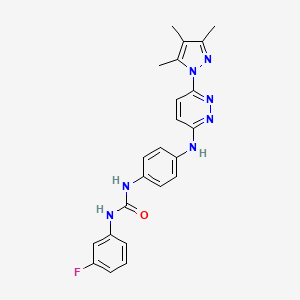
![4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2747269.png)
![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)
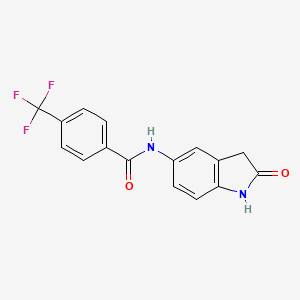
![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)
![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2747277.png)
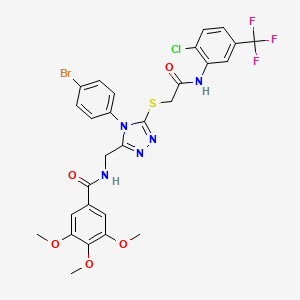
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)